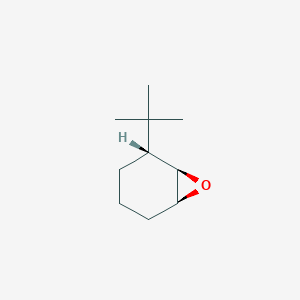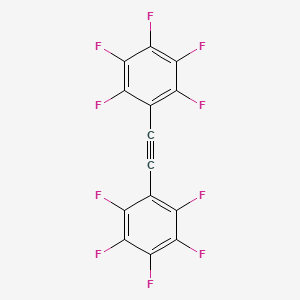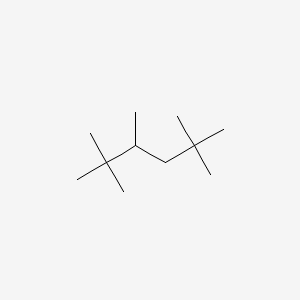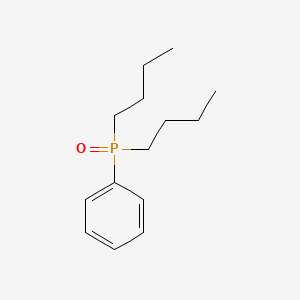![molecular formula C17H17ClO2 B14715675 [3-(4-Chlorophenyl)-1-phenylpropyl] acetate CAS No. 6944-23-6](/img/structure/B14715675.png)
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is an organic compound characterized by the presence of a chlorophenyl group and a phenylpropyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate typically involves the esterification of [3-(4-Chlorophenyl)-1-phenylpropanol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of [3-(4-Chlorophenyl)-1-phenylpropanoic acid].
Reduction: Formation of [3-(4-Chlorophenyl)-1-phenylpropyl] alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Chlorophenyl)-1-phenylpropyl] acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of chlorophenyl and phenylpropyl groups with biological macromolecules. It can also serve as a model compound to investigate the metabolism and biotransformation of acetate esters in living organisms.
Medicine
In medicine, this compound may have potential applications as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used as a solvent or additive in various formulations. Its chemical stability and compatibility with other substances make it suitable for use in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-1-phenylpropyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The chlorophenyl and phenylpropyl groups can interact with hydrophobic regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Bromophenyl)-1-phenylpropyl] acetate
- [3-(4-Methylphenyl)-1-phenylpropyl] acetate
- [3-(4-Fluorophenyl)-1-phenylpropyl] acetate
Uniqueness
[3-(4-Chlorophenyl)-1-phenylpropyl] acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and specific interactions with biological targets. Compared to its brominated, methylated, or fluorinated analogs, the chlorinated compound may exhibit different reactivity patterns and biological activities.
Properties
CAS No. |
6944-23-6 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C17H17ClO2/c1-13(19)20-17(15-5-3-2-4-6-15)12-9-14-7-10-16(18)11-8-14/h2-8,10-11,17H,9,12H2,1H3 |
InChI Key |
UUCZNMNLONOQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
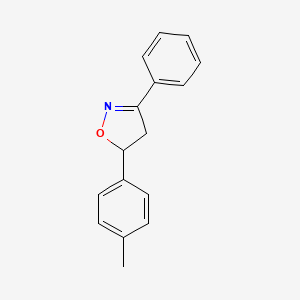
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)

![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
